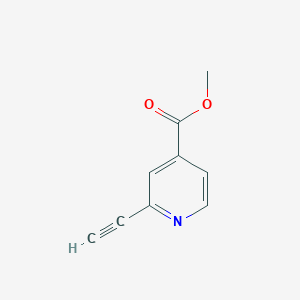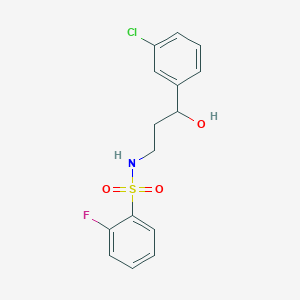
Methyl 2-ethynylisonicotinate
Overview
Description
Methyl 2-ethynylisonicotinate is a chemical compound with the molecular formula C9H7NO2 . It is a white to off-white solid .
Synthesis Analysis
The synthesis of Methyl 2-ethynylisonicotinate involves the use of tetrabutyl ammonium fluoride in tetrahydrofuran at 0 - 20℃ for 1 hour, followed by a reaction with sodium hydrogencarbonate in ethyl acetate .Molecular Structure Analysis
The InChI code for Methyl 2-ethynylisonicotinate is 1S/C9H7NO2/c1-3-8-6-7 (4-5-10-8)9 (11)12-2/h1,4-6H,2H3 . The molecular weight is 161.16 .Physical And Chemical Properties Analysis
Methyl 2-ethynylisonicotinate is a white to off-white solid . It has a molecular weight of 161.16 . The storage temperature is recommended to be at refrigerator level .Scientific Research Applications
Methylotrophy and Biotechnological Applications : This paper discusses Methylotrophy, the ability to use reduced one-carbon compounds like methanol as carbon and energy sources, focusing on Methylobacterium extorquens. It details the metabolic processes and biotechnological applications, including system-wide studies for product generation from methanol (Ochsner et al., 2014).
Current Trends in Methylotrophy : This review highlights emerging trends in methylotrophy, including the discovery of lanthanide-dependent alcohol dehydrogenases and the role of lanthanides in biology. It discusses the detection of methylotrophy pathways in new bacterial taxa and the occurrence of aerobic methylotrophs in hypoxic and anoxic environments, with implications for biotechnological applications (Chistoserdova & Kalyuzhnaya, 2018).
Phosphine-Catalyzed Annulation : This study reports on a phosphine-catalyzed [4 + 2] annulation method, using ethyl 2-methyl-2,3-butadienoate and N-tosylimines to create highly functionalized tetrahydropyridines. This could have potential applications in synthetic chemistry, possibly relevant to compounds like Methyl 2-ethynylisonicotinate (Zhu et al., 2003).
Biological Production of 2,3-Butanediol : This paper reviews the microbial formation of 2,3-butanediol, a chemical feedstock derived from bioconversion of natural resources. It discusses various strains used for production, fermentation conditions, and downstream recovery processes. This context might be relevant for understanding the biotechnological potential of compounds like Methyl 2-ethynylisonicotinate (Syu, 2001).
2-Methyltetrahydrofuran (2-MeTHF) in Organic Chemistry : This Minireview focuses on 2-Methyltetrahydrofuran, a biomass-derived solvent, discussing its properties and applications in synthesis. It may offer insight into the use of similar compounds in organic chemistry and biotechnological applications (Pace et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of Methyl 2-ethynylisonicotinate are currently unknown. The compound is a derivative of methyl nicotinate , which is known to act as a peripheral vasodilator . .
Mode of Action
It is possible that it may share some similarities with methyl nicotinate, which is known to induce vasodilation of peripheral blood capillaries . .
Biochemical Pathways
The biochemical pathways affected by Methyl 2-ethynylisonicotinate are currently unknown. Given its structural similarity to methyl nicotinate, it might be involved in pathways related to vasodilation . .
properties
IUPAC Name |
methyl 2-ethynylpyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-3-8-6-7(4-5-10-8)9(11)12-2/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTZKPJQSJWDRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-ethynylisonicotinate | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2418875.png)
![5-nitro-6-{(E)-2-[3-(prop-2-en-1-yloxy)phenyl]ethenyl}pyrimidine-2,4-diol](/img/structure/B2418876.png)
![3-(3-(4-(2-hydroxyphenyl)piperazin-1-yl)-3-oxopropyl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B2418877.png)
![1-(3-chlorophenyl)-8-ethoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2418879.png)
![4-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2418880.png)
![N-1,3-benzodioxol-5-yl-2-{[6-(2-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2418881.png)
![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2418883.png)
![1-(2-Hydroxyethyl)-2-methyl-N-[(E)-3-methylsulfonylprop-2-enyl]benzimidazole-5-carboxamide](/img/structure/B2418886.png)

![2-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2418890.png)
![2-bromo-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2418891.png)
![2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2418892.png)
